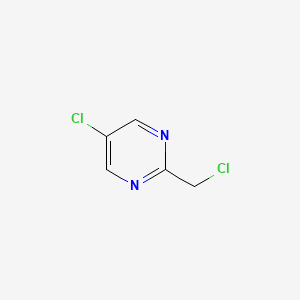

5-Chloro-2-(chloromethyl)pyrimidine

Descripción general

Descripción

5-Chloro-2-(chloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 2 and 5 of the pyrimidine ring, making it a valuable intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine typically involves chlorination and cyclization reactions. One common method involves the chlorination of 2-methylpyrimidine using phosphorus oxychloride and phosphorus pentachloride. The reaction is carried out under cooling conditions to control the exothermic nature of the process .

Industrial Production Methods

In industrial settings, the production of this compound often employs solid triphosgene or diphosgene as chlorinating agents. This approach minimizes the use of dimethylformamide (DMF) and reduces the generation of phosphorous waste, making the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine yields an aminopyrimidine derivative, while substitution with a thiol produces a thiopyrimidine derivative .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Chloro-2-(chloromethyl)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is integral to the production of:

- Imidacloprid : A widely used insecticide that targets pests through its action on the nervous system .

- Thiacloprid : Another neonicotinoid insecticide derived from this compound, which functions similarly to imidacloprid but with different efficacy profiles against various pests .

The compound's ability to participate in nucleophilic substitution reactions allows for the formation of diverse pyrimidine derivatives, enhancing its utility in drug development.

Agricultural Applications

In addition to its pharmaceutical applications, this compound is pivotal in synthesizing agrochemicals. It is primarily used in developing neonicotinoid insecticides that are effective against a broad spectrum of agricultural pests. The neonicotinoids synthesized from this compound are known for their systemic activity and effectiveness even at low doses, making them valuable in modern agriculture .

Synthesis of Neonicotinoids

A study highlighted the synthesis pathways leading from this compound to various neonicotinoids. The research demonstrated that this compound could be effectively transformed into several derivatives through nucleophilic substitutions, showcasing its versatility as a building block in agrochemical synthesis .

Toxicological Insights

Research has also delved into the toxicological profiles associated with compounds derived from this compound. For instance, studies indicated potential carcinogenic effects when related compounds were tested on laboratory animals, raising important considerations for safety evaluations in agricultural applications .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(chloromethyl)pyrimidine involves its ability to act as an electrophile due to the presence of chlorine atoms. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The compound can inhibit specific enzymes or proteins by modifying their active sites, thereby affecting cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloropyrimidine: Similar in structure but lacks the chloromethyl group at position 5.

5-Chloro-2-methylpyrimidine: Similar but has a methyl group instead of a chloromethyl group at position 2.

Uniqueness

5-Chloro-2-(chloromethyl)pyrimidine is unique due to the presence of both chlorine atoms and a chloromethyl group, which enhances its reactivity and versatility in chemical syntheses. This dual functionality makes it a valuable intermediate for the development of complex molecules .

Actividad Biológica

5-Chloro-2-(chloromethyl)pyrimidine is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

This compound (C5H4Cl2N2) is a chlorinated pyrimidine derivative. Its synthesis typically involves chlorination reactions, which can be optimized to enhance yield and purity. Various methods have been reported, including:

- Chlorination of pyrimidine derivatives : Utilizing chlorinating agents like phosphorus oxychloride or triphosgene to introduce chloromethyl groups effectively.

- Cyclization reactions : These are crucial for forming the pyrimidine ring while incorporating chloromethyl substituents .

2.1 Anti-inflammatory Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory activity. This is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- In vitro studies : Compounds similar to this compound demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating their potency in reducing inflammatory mediators such as prostaglandins and nitric oxide .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| This compound | X μM | Y μM |

2.2 Antifungal Activity

The antifungal potential of this compound has been explored against various phytopathogenic fungi. Studies reveal that it can inhibit fungal growth effectively, with varying degrees of activity depending on the specific fungal strains tested.

| Fungal Strain | Inhibition (%) |

|---|---|

| Botrytis | 80% |

| Cercospora | 76% |

| Sclerotinia | 70% |

These results suggest that the compound's structure allows for significant interaction with fungal cellular mechanisms, leading to effective inhibition .

2.3 Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of related pyrimidine derivatives. Compounds derived from this class have shown efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

- Minimum Inhibitory Concentrations (MICs) : The best-performing compounds exhibited MIC values as low as 0.03125 μg/mL against certain bacterial strains, indicating strong antibacterial activity .

3.1 Case Study: Anti-inflammatory Effects

A study conducted on various pyrimidine derivatives demonstrated that those with chloromethyl substitutions exhibited enhanced anti-inflammatory effects compared to their non-chlorinated counterparts. The study utilized both in vitro enzymatic assays and in vivo models (carrageenan-induced paw edema) to assess efficacy.

3.2 Case Study: Antifungal Efficacy

In another study focused on antifungal activity, a series of chlorinated pyrimidines were tested against a panel of phytopathogenic fungi. The results showed that this compound had a broad-spectrum antifungal effect, particularly effective against Botrytis cinerea, a common plant pathogen.

4. Conclusion

This compound is a promising compound with notable biological activities, particularly in anti-inflammatory and antifungal applications. Ongoing research into its mechanisms of action and optimization for therapeutic use could yield significant benefits in both medicinal chemistry and agriculture.

Future studies should focus on:

- Elucidating the precise mechanisms behind its biological activities.

- Exploring structure-activity relationships to enhance efficacy.

- Investigating potential side effects or toxicity profiles associated with its use.

Propiedades

IUPAC Name |

5-chloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRLUJTUHEVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680965 | |

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-28-7 | |

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.